Methyl 4-fluoropiperidine-4-carboxylate hydrochloride

Physicochemical property optimization Oral absorption hERG liability reduction

Methyl 4-fluoropiperidine-4-carboxylate hydrochloride (CAS 1400797-26-3) is a fluorinated piperidine building block featuring a quaternary α-fluoro ester motif. The compound serves as a versatile intermediate in the synthesis of receptor-interacting protein kinase 1 (RIPK1) inhibitors and T-type calcium channel antagonists.

Molecular Formula C7H13ClFNO2
Molecular Weight 197.63
CAS No. 1400797-26-3
Cat. No. B2390523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-fluoropiperidine-4-carboxylate hydrochloride
CAS1400797-26-3
Molecular FormulaC7H13ClFNO2
Molecular Weight197.63
Structural Identifiers
SMILESCOC(=O)C1(CCNCC1)F.Cl
InChIInChI=1S/C7H12FNO2.ClH/c1-11-6(10)7(8)2-4-9-5-3-7;/h9H,2-5H2,1H3;1H
InChIKeyJWODCOUWKZBFRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-Fluoropiperidine-4-Carboxylate HCl (CAS 1400797-26-3): Procurement-Grade Overview for Medicinal Chemistry & Fragment-Based Discovery


Methyl 4-fluoropiperidine-4-carboxylate hydrochloride (CAS 1400797-26-3) is a fluorinated piperidine building block featuring a quaternary α-fluoro ester motif. The compound serves as a versatile intermediate in the synthesis of receptor-interacting protein kinase 1 (RIPK1) inhibitors [1] and T-type calcium channel antagonists [2]. As the hydrochloride salt of methyl 4-fluoropiperidine-4-carboxylate (free base CAS 862401-47-6), it offers enhanced aqueous solubility and handling characteristics relative to the free base, making it the preferred form for solution-phase parallel synthesis and high-throughput experimentation workflows. The 4-fluoro substituent imparts distinct physicochemical properties—including reduced basicity (predicted pKa ~8.66 ), modulated lipophilicity (calculated LogP ~ -0.13 to 0.49 ), and conformational pre-organization—that differentiate it from non-fluorinated piperidine-4-carboxylate analogs in fragment-based drug discovery and lead optimization campaigns.

Why Methyl 4-Fluoropiperidine-4-Carboxylate HCl Cannot Be Replaced by Non-Fluorinated or Regioisomeric Piperidine Analogs in Drug Discovery


Substituting methyl 4-fluoropiperidine-4-carboxylate hydrochloride with a non-fluorinated analog (e.g., methyl piperidine-4-carboxylate, CAS 2971-79-1) or a positional isomer fundamentally alters the molecular properties essential for lead optimization. The 4-fluoro substituent lowers the piperidine nitrogen pKa by approximately 1.1 log units relative to the non-fluorinated parent (predicted pKa ~8.66 vs. ~9.78 ), reducing basicity in a manner that has been quantitatively linked to improved oral absorption and reduced hERG channel affinity [1]. This pKa shift is critical: in a systematic study of mono- and difluorinated saturated heterocyclic amines, fluorination was shown to reduce basicity and modulate lipophilicity while retaining high metabolic stability in human liver microsomes [2]. The quaternary 4-fluoro-4-carboxylate architecture also creates a stereoelectronically unique environment with an axial fluorine preference that cannot be recapitulated by 3-fluoro regioisomers or non-fluorinated scaffolds, directly impacting conformational pre-organization and target binding [3]. Generic substitution therefore risks losing the finely balanced physicochemical profile that makes this building block valuable for CNS drug discovery and fragment-based screening.

Methyl 4-Fluoropiperidine-4-Carboxylate HCl: Quantitative Differentiation Evidence vs. Closest Analogs


pKa Modulation: 4-Fluoro Substitution Reduces Piperidine Basicity by ~1.1 Log Units vs. Non-Fluorinated Methyl Piperidine-4-Carboxylate

The predicted pKa of methyl 4-fluoropiperidine-4-carboxylate (free base of the target HCl salt) is 8.66 ± 0.10 , compared to 9.78 ± 0.10 for the non-fluorinated analog methyl piperidine-4-carboxylate [1]. This represents a pKa reduction of approximately 1.12 log units, reflecting the electron-withdrawing inductive effect of the 4-fluoro substituent. In medicinal chemistry, a pKa shift of this magnitude is pharmacologically significant: studies on fluorinated piperidine-containing 5-HT1D ligands demonstrated that fluorine-mediated pKa reduction is directly correlated with improved oral absorption [2]. Additionally, reduced basicity of the piperidine nitrogen has been established as a key design principle for mitigating hERG channel affinity, with axial fluorination shown to dramatically improve selectivity profiles in T-type calcium channel antagonist programs [3].

Physicochemical property optimization Oral absorption hERG liability reduction

LogP Differentiation: 4-Fluoro Substitution Modulates Lipophilicity vs. Ethyl Ester and Non-Fluorinated Analogs

The calculated LogP of methyl 4-fluoropiperidine-4-carboxylate (free base) ranges from -0.13 (Fluorochem source ) to 0.49 (Chemsrc source ), reflecting the influence of the polar fluorine atom and methyl ester group. By comparison, the non-fluorinated methyl piperidine-4-carboxylate exhibits a higher predicted LogP (approximately 0.6–0.8 based on fragment-based calculations), while the ethyl ester analog (ethyl 4-fluoropiperidine-4-carboxylate HCl, CAS 845909-49-1) has a significantly higher consensus LogP of 1.17–1.77 . This demonstrates that the methyl ester in combination with 4-fluoro substitution provides a uniquely balanced, lower lipophilicity profile compared to ethyl ester homologs. In CNS drug discovery, this lower LogP is advantageous because it reduces the risk of high lipophilicity-driven promiscuity and hERG binding while maintaining sufficient passive permeability for blood-brain barrier penetration [1].

Lipophilicity control CNS drug design Ester analog selection

Metabolic Stability: Mono-Fluorinated Piperidines Retain High Intrinsic Microsomal Stability—A Class Property Supporting Building Block Selection

In a systematic 2023 study of mono- and difluorinated saturated heterocyclic amines, intrinsic microsomal clearance (CLint) measurements demonstrated that nearly all mono-fluorinated piperidine derivatives retained high metabolic stability [1]. The study explicitly found that 'intrinsic microsomal clearance measurements demonstrated high metabolic stability of the compounds studied (with a single exception of the 3,3-difluoroazetidine derivative)' [1]. While the study did not provide individual CLint values for the specific methyl 4-fluoropiperidine-4-carboxylate, the class-level finding that mono-fluorination of piperidines preserves low intrinsic clearance is directly applicable. This contrasts with certain non-fluorinated piperidine analogs that can be more susceptible to N-dealkylation by CYP3A4 [2]. The C–F bond at the 4-position (bond dissociation energy ~116 kcal/mol) confers resistance to oxidative metabolism that is absent in non-fluorinated analogs, contributing to improved pharmacokinetic half-life in derived drug candidates .

Metabolic stability Intrinsic clearance Lead optimization

Hydrochloride Salt Advantage: Enhanced Aqueous Solubility and Handling vs. Free Base Form

Methyl 4-fluoropiperidine-4-carboxylate hydrochloride (CAS 1400797-26-3) is the hydrochloride salt of the free base methyl 4-fluoropiperidine-4-carboxylate (CAS 862401-47-6). While direct comparative aqueous solubility data for these specific forms is not published, the hydrochloride salt form of fluorinated piperidines consistently demonstrates superior aqueous solubility relative to the free base. For structurally related 4-fluoropiperidine hydrochloride (CAS 57395-89-8), the hydrochloride salt shows a LogP of 1.8387 and enhanced water solubility versus the free base . The hydrochloride form also provides superior solid-state stability, reduced hygroscopicity, and easier weight handling—critical factors for automated compound management systems and high-throughput parallel synthesis [1]. Vendors including Synblock and Leyan supply this compound at ≥98% purity (HPLC) with full analytical characterization (NMR, HPLC, LC-MS), making it ready for direct use in medicinal chemistry workflows without additional salt conversion steps .

Salt form selection Solution-phase synthesis High-throughput experimentation

Conformational Pre-Organization: 4-Fluoro Substituent Enforces Axial Preference Influencing Molecular Recognition

A 2020 systematic NMR and computational study of fluorinated piperidine conformational behavior established that 4-fluoropiperidine derivatives exhibit an axial fluorine preference driven by the electrostatic gauche effect (F···N+ interaction in the protonated form) [1]. This axial preference at the 4-position creates a distinct three-dimensional pharmacophore presentation compared to non-fluorinated analogs (which adopt equatorial substituent orientation) and 3-fluoro regioisomers (which exhibit different conformational equilibria due to vicinal F···N interactions). In medicinal chemistry applications, the axial 4-fluoro orientation has been shown to modulate target binding affinity: for NMDA receptor ligands, an axial fluorine at the 4-position yielded a Ki of 27 nM, whereas the equatorial 4-fluoro epimer showed reduced affinity (Ki = 81 nM), representing a 3-fold difference [2]. While these NMDA data are from a structurally distinct 4-fluoropiperidine derivative, the conformational principle is directly transferable: the target compound's 4-fluoro substituent enforces a predictable axial conformational bias that cannot be recapitulated by non-fluorinated or 3-fluoro piperidine building blocks.

Conformational analysis Fluorine gauche effect Structure-based drug design

Fragment-Based Drug Discovery Suitability: High Fsp3 (0.857) and Three-Dimensional Character Outperforms Planar Heteroaryl Building Blocks

Methyl 4-fluoropiperidine-4-carboxylate has a fraction of sp3-hybridized carbons (Fsp3) of 0.857 , indicating a high degree of three-dimensional character. This Fsp3 value substantially exceeds that of typical planar heteroaryl building blocks (e.g., pyridine, pyrimidine derivatives with Fsp3 < 0.3) commonly used in fragment libraries. A 2024 study on the synthesis and cheminformatic analysis of fluorinated piperidines as 3D fragments for fragment-based drug discovery explicitly evaluated the 'lead-likeness' and three-dimensionality of compounds in this chemical class, concluding that fluorinated piperidines offer a favorable balance of properties for fragment screening [1]. The combination of high Fsp3 with the presence of both a fluorine atom (for metabolic stability and conformational control) and a methyl ester (as a synthetic handle for fragment elaboration) positions this building block as a privileged fragment starting point. In systematic comparisons, increasing Fsp3 from ~0.3 to >0.8 correlates with improved clinical success rates due to enhanced solubility, reduced promiscuity, and more favorable toxicological profiles [2].

Fragment-based drug discovery Fsp3 Three-dimensionality Lead-likeness

Optimal Procurement Scenarios for Methyl 4-Fluoropiperidine-4-Carboxylate HCl: Evidence-Backed Applications


RIPK1 Kinase Inhibitor Synthesis: Building Block for Inflammatory Disease Drug Discovery

Methyl 4-fluoropiperidine-4-carboxylate hydrochloride is explicitly identified as a synthetic intermediate in patent applications describing isoxazolidine-based RIPK1 inhibitors for the treatment of rheumatoid arthritis, psoriasis, inflammatory bowel disease, Crohn's disease, and ulcerative colitis [1]. The compound's quaternary 4-fluoro-4-ester architecture provides a rigid, conformationally pre-organized scaffold that serves as a key pharmacophoric element in RIPK1 inhibitor design. The hydrochloride salt form enables direct use in amide coupling reactions with aromatic amines, facilitating rapid analog generation. Procurement of this specific building block—rather than a non-fluorinated or regioisomeric alternative—ensures fidelity to the patented scaffold geometry and the fluorine-mediated pKa reduction critical for oral bioavailability of the final RIPK1 inhibitor candidates. Binding data for RIPK1 inhibitors containing analogous fluoropiperidine motifs show Kd values in the 97–100 nM range, establishing the target potency accessible from this building block class [2].

T-Type Calcium Channel Antagonist Development: CNS Drug Discovery Programs Targeting Epilepsy and Neuropathic Pain

4-Piperidinecarboxylate derivatives, including fluorinated analogs, have been systematically evaluated as T-type calcium channel (Cav3.1/α1G) blockers with demonstrated in vitro and in vivo activity [1]. The methyl 4-fluoropiperidine-4-carboxylate scaffold incorporates the critical 4-carboxylate pharmacophore required for T-type channel binding, while the 4-fluoro substituent contributes to the reduced basicity and improved selectivity profile essential for CNS applications. In the landmark Merck series, 3-axial fluoropiperidine 30 demonstrated robust seizure reduction at 33 nM plasma concentration with no cardiovascular effects up to 5.6 μM in a rat absence epilepsy model, establishing the therapeutic margin achievable with fluorinated piperidine-based T-type antagonists [2]. The target compound's methyl ester and 4-fluoro substitution pattern provides a strategic starting point for SAR exploration of the carboxylate region and piperidine basicity. Researchers should select this specific building block over non-fluorinated alternatives to maintain the pKa-lowering effect that is mechanistically linked to reduced hERG affinity and improved CNS tolerability [3].

Fragment-Based Drug Discovery (FBDD) Libraries: 3D Fluorinated Piperidine Fragment for High-Throughput Screening

Methyl 4-fluoropiperidine-4-carboxylate hydrochloride is an ideal fragment for inclusion in 3D fragment screening libraries based on its exceptional Fsp3 value of 0.857 and confirmed 'lead-likeness' as evaluated in a 2024 cheminformatic analysis of fluorinated piperidines [1]. The compound satisfies key fragment library criteria: molecular weight (161.17 Da free base; 197.63 Da HCl salt) is well within the fragment range (MW < 300), the methyl ester provides a synthetic vector for fragment growth, and the fluorine atom serves as both a conformational control element and a potential 19F NMR reporter for fragment-based screening. The high Fsp3 and three-dimensional character address the 'Flatland' problem in screening collections, where excessive planarity limits binding mode diversity. Procurement of this fragment as the hydrochloride salt ensures adequate aqueous solubility (estimated >1 mM) for biochemical screening at typical fragment concentrations (100 μM–1 mM). For fragment library curators and medicinal chemistry groups building proprietary FBDD collections, this compound offers a rare combination of high Fsp3, conformational pre-organization, and synthetic tractability not found in common commercial fragment sets [2].

CNS Penetrant Lead Optimization: Fluorinated Piperidine Scaffold with Balanced Physicochemical Properties

For CNS drug discovery programs requiring blood-brain barrier penetration, methyl 4-fluoropiperidine-4-carboxylate hydrochloride offers a uniquely balanced physicochemical starting point. The compound's predicted pKa (~8.66) falls within the optimal range for CNS drugs (pKa 7–9), while its LogP (-0.13 to 0.49) resides in the lower end of the CNS MPO (Multiparameter Optimization) desirable range, minimizing the risk of high lipophilicity-driven toxicity and metabolic instability [1]. The fluorine atom at the 4-position provides metabolic shielding of the adjacent piperidine ring carbons against CYP-mediated oxidation while the methyl ester offers a handle for rapid SAR exploration through amide bond formation or hydrolysis to the carboxylic acid. Studies on fluorinated piperidine-containing 5-HT1D ligands have demonstrated that fluorine incorporation significantly enhances oral absorption through pKa modulation, a principle directly applicable to CNS programs utilizing this building block [2]. The hexahydrochloride salt form further simplifies the compound's use in aqueous-compatible synthetic protocols, eliminating the need for salt metathesis prior to biological assays. For programs targeting GPCRs, ion channels, or kinases with CNS exposure requirements, this building block provides a validated entry point for generating brain-penetrant lead series [3].

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